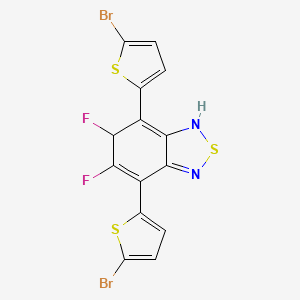
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole is a compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in the field of organic electronics, particularly in the development of photovoltaic materials and semiconductors .
準備方法
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 5-bromothiophene-2-boronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
化学反応の分析
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states.
Polymerization: It can be polymerized with other monomers to form conjugated polymers, which are used in organic electronic applications.
科学的研究の応用
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Photovoltaic Devices: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential components of high-efficiency photovoltaic devices.
Biological Applications:
作用機序
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole involves its ability to act as an electron acceptor in donor-acceptor systems. The presence of bromine and fluorine atoms enhances its electron-withdrawing properties, making it an effective component in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, which are crucial for the operation of photovoltaic devices .
類似化合物との比較
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole: This compound lacks the fluorine atoms, which results in different electronic properties and reactivity.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: The presence of octyloxy groups enhances the solubility and processability of the compound.
These comparisons highlight the unique properties of this compound, particularly its enhanced electron-withdrawing capabilities due to the presence of fluorine atoms.
特性
分子式 |
C14H6Br2F2N2S3 |
|---|---|
分子量 |
496.2 g/mol |
IUPAC名 |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H6Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4,11,19H |
InChIキー |
IPXFODMGQZSWTN-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Br)C2=C3C(=NSN3)C(=C(C2F)F)C4=CC=C(S4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


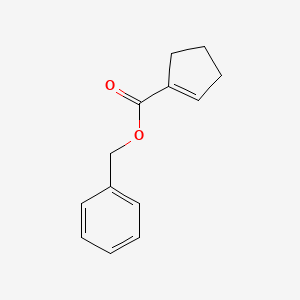
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
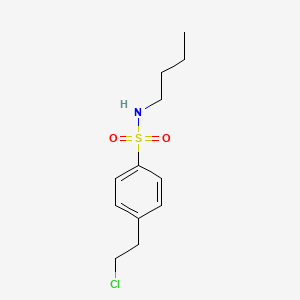

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
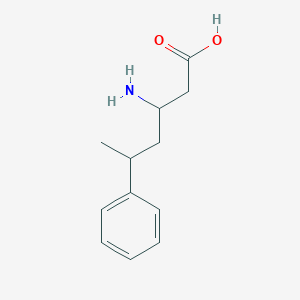
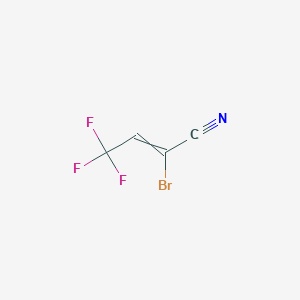
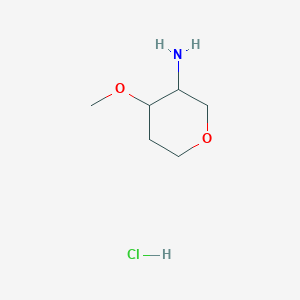
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
![2,4-dichloro-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}benzamide](/img/structure/B12443167.png)
![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
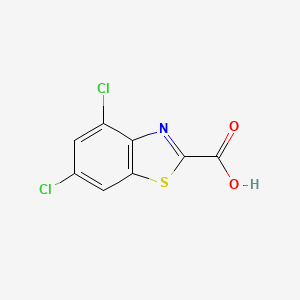
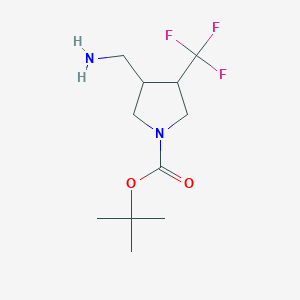
![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
